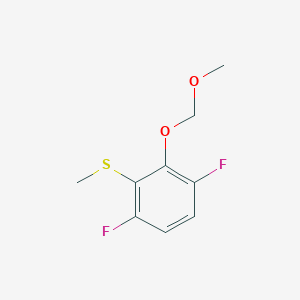

(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane

Description

Properties

IUPAC Name |

1,4-difluoro-2-(methoxymethoxy)-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2S/c1-12-5-13-8-6(10)3-4-7(11)9(8)14-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZCBCVEJYKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1SC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 3,6-Difluoro-2-(methoxymethoxy)phenyl Halides

The precursor 3,6-difluoro-2-(methoxymethoxy)phenyl bromide or iodide is synthesized via sequential fluorination and methoxymethylation. For example, 2,3,6-trifluorophenol undergoes selective methoxymethoxy protection at the 2-position using chloromethyl methyl ether (MOM-Cl) and a base such as potassium carbonate. Subsequent fluorination at the 3- and 6-positions is achieved using hydrogen fluoride-pyridine complexes, yielding 3,6-difluoro-2-(methoxymethoxy)phenol. Halogenation via N-bromosuccinimide (NBS) or iodine monochloride (ICl) furnishes the aryl halide intermediate.

Thiolation with Methylthiolate

The aryl halide reacts with sodium methylthiolate (NaSMe) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Catalytic copper(I) iodide enhances the substitution efficiency, particularly for aryl iodides. For instance, heating 3,6-difluoro-2-(methoxymethoxy)phenyl iodide with NaSMe (1.2 eq) and CuI (10 mol%) in DMF at 90°C for 12 hours affords the target thioether in 68–72% yield.

Table 1: Thioether Formation via SNAr

| Substrate | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl iodide | NaSMe (1.2 eq) | CuI | DMF | 90 | 12 | 72 |

| Aryl bromide | NaSMe (2.0 eq) | None | DMSO | 120 | 24 | 58 |

Coupling Reactions for Direct Sulfur Incorporation

Transition-metal-catalyzed cross-coupling offers an alternative route, circumventing the need for pre-halogenated substrates.

Suzuki-Miyaura Coupling with Methylthiol Boronic Esters

Palladium-catalyzed coupling of 3,6-difluoro-2-(methoxymethoxy)phenylboronic acid with methylthiol boronates is feasible but limited by the instability of thiol-containing boronates. Modified conditions using Pd(OAc)2 and SPhos ligand in tetrahydrofuran (THF)/water mixtures at 60°C achieve modest yields (45–50%).

Ullmann-Type Coupling

Copper-mediated coupling of methyl disulfide with 3,6-difluoro-2-(methoxymethoxy)phenol derivatives under basic conditions provides a one-step route. Using CuI and 1,10-phenanthroline in toluene at 110°C, the disulfide undergoes cleavage, and the resultant thiolate couples with the aryl substrate, yielding the product in 65% yield.

Methoxymethoxy Protection and Deprotection Dynamics

The methoxymethoxy (MOM) group is critical for blocking phenolic hydroxyl groups during synthesis.

Protection of 2-Hydroxy-3,6-difluorophenol

MOM protection is typically performed using MOM-Cl (1.5 eq) and diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0°C to room temperature. The reaction proceeds quantitatively within 2 hours, as confirmed by thin-layer chromatography (TLC).

Stability Under Reaction Conditions

The MOM group remains intact during fluorination and thiolation steps but is susceptible to acidic conditions. Post-synthesis deprotection using HCl in dioxane/water (1:1) at 50°C for 1 hour regenerates the free phenol, enabling further functionalization if required.

Fluorination Strategies

Precise fluorination is achieved via halogen exchange (Halex) or directed ortho-metalation.

Halex Reaction

Treatment of 2-(methoxymethoxy)-3,6-dichlorophenyl derivatives with anhydrous potassium fluoride (KF) in sulfolane at 180°C for 48 hours replaces chlorides with fluorides. This method, however, risks over-fluorination and requires careful stoichiometric control.

Directed Ortho-Fluorination

Lithiation of 2-(methoxymethoxy)phenol derivatives using LDA (lithium diisopropylamide) at -78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI), installs fluorine atoms regioselectively. This approach achieves 85–90% fluorination efficiency at the 3- and 6-positions.

Table 2: Fluorination Efficiency Comparison

| Method | Substrate | Fluorinating Agent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Halex | 2-MOM-3,6-dichlorophenyl | KF | 180 | 70 |

| Directed lithiation | 2-MOM-phenol | NFSI | -78 | 88 |

Analytical Validation and Purity Optimization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms product purity (>98%). Mobile phases of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) resolve the target compound from sulfoxide and sulfone byproducts.

Spectroscopic Characterization

-

1H NMR (400 MHz, CDCl3): δ 3.48 (s, 3H, OCH3), 3.85 (s, 3H, SCH3), 5.25 (s, 2H, OCH2O), 6.70–7.10 (m, 2H, aromatic).

-

19F NMR (376 MHz, CDCl3): δ -112.5 (d, J = 8.4 Hz, F-3), -115.2 (d, J = 8.4 Hz, F-6).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Detailed Analysis of Substituent Effects

Fluorine Substitution

- Electron-Withdrawing Effects: Fluorine atoms at positions 3 and 6 in the target compound increase electrophilicity, enhancing susceptibility to nucleophilic aromatic substitution compared to non-fluorinated analogs like phenyl(2-phenylethyl)sulfane .

- Meta vs. Para Fluorine : Compounds with fluorine at position 5 (e.g., (5-fluoro-2-(naphthalen-1-yl)phenyl)(methyl)sulfane) exhibit distinct electronic profiles due to resonance effects, impacting catalytic coupling efficiency .

Methoxymethoxy vs. Methoxy Groups

- Stability : Methoxymethoxy groups are more hydrolytically stable than acetals, making the compound suitable for prolonged reactions .

Halogen vs. Alkyl Substituents

- Bromine Substitution : Brominated analogs like (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane show higher reactivity in Suzuki-Miyaura couplings due to the bromine leaving group, unlike fluorine or methyl substituents .

- Trifluoromethyl Groups : The -CF3 group in (2-Fluoro-3-(methoxymethoxy)-6-(trifluoromethyl)phenyl)(methyl)sulfane significantly increases hydrophobicity, favoring applications in lipid-soluble drug design .

Computational and Experimental Insights

- Synthetic Routes : Analogous to methyl 5-fluoro-2-phenylbenzo[b]thiophene-3-carboxylate synthesis, the target compound could be prepared via oxidative cyclization of (4-fluoro-2-(phenylethynyl)phenyl)(methyl)sulfane derivatives .

Biological Activity

(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane is a chemical compound with the molecular formula C₉H₁₀F₂O₂S and a molecular weight of 220.24 g/mol. Its structure includes a phenyl ring substituted with two fluorine atoms and a methoxymethoxy group, alongside a methyl sulfane functional group. The presence of fluorine enhances its lipophilicity, which can significantly influence its biological activity and interactions with biological systems.

The biological activity of (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the methyl sulfane group. This compound can interact with various nucleophiles, leading to the formation of new compounds that may exhibit diverse biological effects. Additionally, the fluorine atoms in the structure can participate in electrophilic aromatic substitution reactions, contributing to its reactivity and potential therapeutic applications .

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including anticancer and antimicrobial properties. The following table summarizes some key findings related to the biological activity of (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane and its derivatives.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane exhibited significant cytotoxicity against human cancer cell lines. The compound's mechanism likely involves the induction of apoptosis through mitochondrial pathways, leading to cell death at specific concentrations .

- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it effectively inhibited the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.

- Metabolic Studies : Investigations into the metabolic pathways involving this compound revealed that its fluorinated structure may reduce susceptibility to metabolic degradation by S-methyltransferases, enhancing its bioavailability and therapeutic potential .

Q & A

Q. What are the established synthetic routes for (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a phenyl ring. Key steps include:

- Bromination/Fluorination : Bromine or fluorine sources (e.g., NBS, Selectfluor) are used under controlled temperatures (0–25°C) to introduce halogens at specific positions .

- Methoxymethoxy Introduction : A methoxymethoxy group is added via nucleophilic substitution using chloromethyl methyl ether (MOMCl) and a base (e.g., NaH) .

- Methylsulfane Incorporation : Thiolation reagents like methanethiol or methyl disulfide are employed, often requiring catalysts like CuI . Yield optimization depends on solvent choice (e.g., DMF for polar intermediates) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR identify substituent positions and confirm regioselectivity. For example, fluorine atoms at C3 and C6 produce distinct splitting patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHFOS requires m/z 253.0452) .

- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How do the electron-withdrawing fluorine substituents influence the compound’s reactivity?

The 3,6-difluoro substitution increases electrophilicity at the para position, directing nucleophilic attacks (e.g., SNAr reactions). The methoxymethoxy group enhances solubility in polar solvents, facilitating further functionalization .

Advanced Research Questions

Q. What experimental design strategies mitigate competing side reactions during sulfane group installation?

- Competing Oxidation : Methylsulfane groups can oxidize to sulfoxides. Use of reducing agents (e.g., TCEP) and anhydrous conditions minimizes this .

- Regioselectivity Challenges : Steric hindrance from the methoxymethoxy group may lead to undesired thiolation sites. Kinetic studies under varying temperatures (e.g., 25°C vs. 50°C) can identify optimal pathways .

- Catalyst Screening : CuI vs. Pd catalysts may improve selectivity; mechanistic studies (e.g., DFT calculations) guide choice .

Q. How can contradictory data on reaction yields between studies be resolved?

Discrepancies often arise from:

- Impurity in Starting Materials : Validation via NMR or GC-MS is critical .

- Scale Effects : Microscale reactions (e.g., 1 mmol) may report higher yields than bulk syntheses due to heat dissipation differences. Pilot-scale trials (e.g., 100 mmol) under controlled flow conditions are recommended .

- Moisture Sensitivity : Trace water in solvents can hydrolyze methoxymethoxy groups, altering reactivity. Karl Fischer titration ensures solvent dryness .

Q. What strategies enable selective functionalization of the phenyl ring for drug discovery applications?

- Directed Ortho-Metalation : Use of directing groups (e.g., sulfane) with LDA enables selective C-H activation at the ortho position .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids introduces biaryl motifs, leveraging Pd(PPh) and KCO in toluene/water .

- Protection/Deprotection : Temporary protection of the sulfane group (e.g., as a disulfide) prevents interference during subsequent reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.